molecular formula C29H33NO8 B418189 Methyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B418189
M. Wt: 523.6g/mol
InChI Key: YWUJJPJXZVCFJY-UHFFFAOYSA-N
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Description

Methyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that features a hexahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the use of active methylene compounds in the synthesis of pyrrole motifs, which are crucial intermediates in the formation of the hexahydroquinoline structure . The reaction conditions often involve the use of catalysts, such as ionic liquids, to facilitate the formation of the desired product under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: NBS under microwave irradiation.

    Reduction: Sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield aldehydes or ketones, while reduction typically results in alcohols.

Scientific Research Applications

Methyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties . Additionally, the compound may interact with other proteins and enzymes, leading to a range of biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Methyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its unique combination of functional groups and the hexahydroquinoline core. This structure provides a versatile platform for further chemical modifications, enhancing its potential as a lead compound in drug discovery.

Properties

Molecular Formula

C29H33NO8

Molecular Weight

523.6g/mol

IUPAC Name

methyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C29H33NO8/c1-15-26(29(32)38-7)27(18-13-24(36-5)25(37-6)14-22(18)34-3)28-19(30-15)10-17(11-20(28)31)16-8-9-21(33-2)23(12-16)35-4/h8-9,12-14,17,27,30H,10-11H2,1-7H3

InChI Key

YWUJJPJXZVCFJY-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4OC)OC)OC)C(=O)OC

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4OC)OC)OC)C(=O)OC

Origin of Product

United States

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